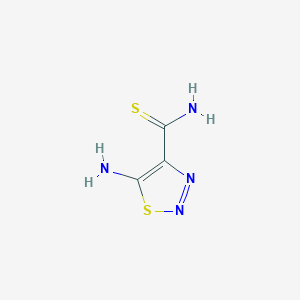

1,2,3-Thiadiazole-4-carbothioamide, 5-amino-

Overview

Description

The 1,2,3-Thiadiazole-4-carbothioamide, 5-amino- is a derivative of the 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . This compound is known for its broad and potent activity, establishing it as a pharmacologically significant scaffold .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another approach involves the reaction between a thiosemicarbazide and carboxylic acid in a one-pot manner using polyphosphate ester (PPE) .Molecular Structure Analysis

The molecular formula of 1,2,3-Thiadiazole-4-carbothioamide, 5-amino- is C3H3N3OS . It has a molecular weight of 129.14 g/mol . The InChI code is 1S/C3H3N3OS/c4-3(7)2-1-8-6-5-2/h1H,(H2,4,7) .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, the ring opening of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole results in the formation of a thioketene intermediate that reacts with an O- or N-nucleophile, forming an ester or an amide of the aryl-substituted thioacetic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-Thiadiazole-4-carbothioamide, 5-amino- include a molecular weight of 129.14 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its topological polar surface area is 97.1 Ų .Scientific Research Applications

Anticancer Activity

The synthesis and evaluation of 1,2,3-thiadiazole-4-carbothioamide, 5-amino derivatives have revealed promising anticancer potential. Researchers have examined these compounds in vitro against cancer cell lines such as MCF-7 and RPE-1. The cytotoxic activities were assessed using the MTT assay . Further investigations into the mechanism of action and specific targets could lead to novel cancer therapies.

Antimicrobial Properties

Certain derivatives of this compound have demonstrated antimicrobial activity. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. By understanding the molecular interactions and mode of action, we can potentially develop new antimicrobial agents .

Anti-inflammatory Agents

The thiadiazole scaffold has been associated with anti-inflammatory effects. Researchers are investigating whether 1,2,3-thiadiazole-4-carbothioamide, 5-amino derivatives can modulate inflammatory pathways. These compounds may offer alternatives to existing anti-inflammatory drugs .

Metal Chelation and Coordination Chemistry

The sulfur atom in the thiadiazole ring allows for metal coordination. Researchers have explored the complexation behavior of this compound with various metal ions. Applications include metal extraction, catalysis, and designing metal-based drugs .

Photophysical Properties

Certain derivatives exhibit interesting photophysical properties, such as fluorescence and phosphorescence. These properties make them valuable for applications in sensors, imaging, and optoelectronic devices .

Electrochemical Sensors

Researchers have developed electrochemical sensors based on thiadiazole derivatives. These sensors can detect specific analytes (such as heavy metals or organic pollutants) with high sensitivity and selectivity. The compound’s redox behavior plays a crucial role in sensor design .

Mechanism of Action

Target of Action

The primary target of 5-Amino-1,2,3-thiadiazole-4-carbothioamide is acetylcholinesterase . Acetylcholinesterase is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .

Mode of Action

5-Amino-1,2,3-thiadiazole-4-carbothioamide interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition results in an increase in the concentration of acetylcholine, enhancing cholinergic transmission . The compound also plays a role in the attenuation of oxidative stress, which contributes to its therapeutic effects .

Biochemical Pathways

The compound’s interaction with acetylcholinesterase affects the cholinergic pathway . By inhibiting acetylcholinesterase, the breakdown of acetylcholine is reduced, leading to an increase in its concentration. This results in enhanced cholinergic transmission, which can have various downstream effects, including potential improvements in cognitive function .

Result of Action

The inhibition of acetylcholinesterase and the subsequent increase in acetylcholine concentration can lead to improved cognitive function . Additionally, the compound’s role in attenuating oxidative stress may contribute to its potential therapeutic effects .

Safety and Hazards

While specific safety and hazard information for 1,2,3-Thiadiazole-4-carbothioamide, 5-amino- is not available, it’s important to note that thiadiazole derivatives have been used in various drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . Therefore, their safety and hazards would likely depend on the specific derivative and its intended use.

Future Directions

Thiadiazole derivatives, including 1,2,3-Thiadiazole-4-carbothioamide, 5-amino-, continue to be a focus of research due to their broad types of biological activity . Future research may focus on developing new synthesis methods, exploring additional biological activities, and optimizing the properties of these compounds for specific applications .

properties

IUPAC Name |

5-aminothiadiazole-4-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4S2/c4-2(8)1-3(5)9-7-6-1/h5H2,(H2,4,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSUFSWYJXYZSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SN=N1)N)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454563 | |

| Record name | 1,2,3-Thiadiazole-4-carbothioamide, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100097-66-3 | |

| Record name | 1,2,3-Thiadiazole-4-carbothioamide, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

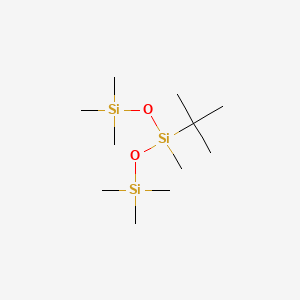

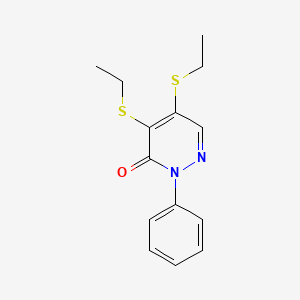

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary methods for synthesizing 5-Amino-1,2,3-thiadiazole-4-carbothioamide?

A1: 5-Amino-1,2,3-thiadiazole-4-carbothioamides are primarily synthesized through the reaction of 2-diazo-2-cyanoacetic acid amides with either phosphorus pentasulfide (P4S10) or Lawesson's reagent. [, , , , ] This reaction leads to the formation of the desired thiadiazole ring structure.

Q2: Can 5-Amino-1,2,3-thiadiazole-4-carbothioamides undergo rearrangement reactions?

A2: Yes, these compounds are known to undergo a unique type of rearrangement. [, , , , ] While the specific conditions and mechanisms are detailed in the research papers, the rearrangement typically involves a structural shift within the molecule, leading to the formation of new isomers or derivatives.

Q3: What are the key structural characteristics of 5-Amino-1,2,3-thiadiazole-4-carbothioamide?

A3: Although specific spectroscopic data isn't provided in the abstracts, these compounds are characterized by the presence of both an amino group (-NH2) at the 5th position and a carbothioamide group (-C(=S)NH2) at the 4th position of the 1,2,3-thiadiazole ring. These functional groups significantly influence the compound's reactivity and potential for further modifications. [, ]

Q4: Is there evidence of structure-activity relationships (SAR) being explored for this class of compounds?

A4: Yes, researchers have investigated how modifications to the structure of 5-Amino-1,2,3-thiadiazole-4-carbothioamides affect their chemical properties and reactivity. [, ] This structure-activity relationship (SAR) research is crucial for understanding the influence of specific substituents on the compound's overall behavior.

Q5: What is the broader significance of research on 1,2,3-thiadiazoles?

A5: 1,2,3-thiadiazoles, including 5-Amino-1,2,3-thiadiazole-4-carbothioamide and its derivatives, are considered privileged structures in medicinal chemistry. They are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. Furthermore, their unique reactivity and ability to undergo rearrangements make them valuable building blocks for synthesizing more complex heterocyclic compounds with potential applications in various fields. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Phenylthieno[2,3-b]pyridine](/img/structure/B3044398.png)

![4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B3044403.png)

![Morpholine, 4-[2-[(tetrahydro-2-furanyl)methoxy]ethyl]-](/img/structure/B3044412.png)